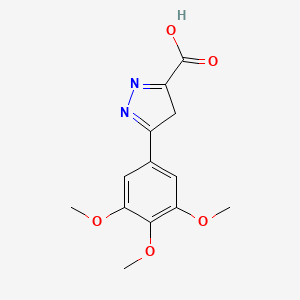
5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid
Overview
Description
5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid is a compound that features a trimethoxyphenyl group attached to a pyrazole ring with a carboxylic acid functional group. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to the compound’s potential in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization with an appropriate carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to bind to specific sites on proteins, inhibiting their activity. This can lead to the disruption of cellular processes, making the compound effective in treating diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenylacrylic acid: Shares the trimethoxyphenyl group but differs in the rest of the structure.
3,4,5-trimethoxyphenethylamine: Another compound with the trimethoxyphenyl group, known for its psychoactive properties.
Uniqueness
5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid is unique due to its combination of the trimethoxyphenyl group with a pyrazole ring and a carboxylic acid functional group. This structure allows it to interact with a wide range of biological targets, making it versatile in medicinal chemistry .
Properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-18-10-4-7(5-11(19-2)12(10)20-3)8-6-9(13(16)17)15-14-8/h4-5H,6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSUUZNWKCWBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378076 | |
| Record name | 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-28-7 | |
| Record name | 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


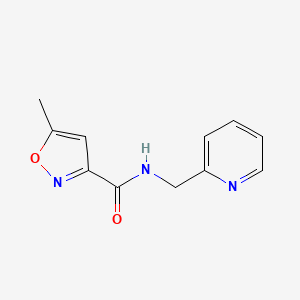
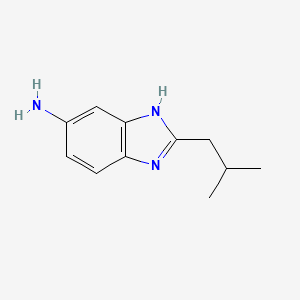
![3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]-](/img/structure/B1620878.png)

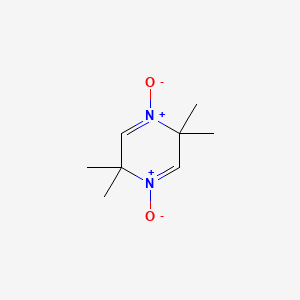
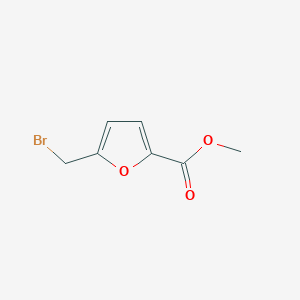
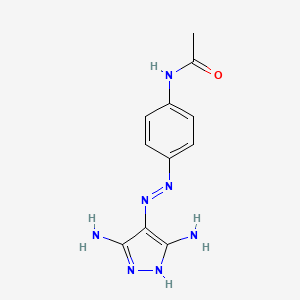
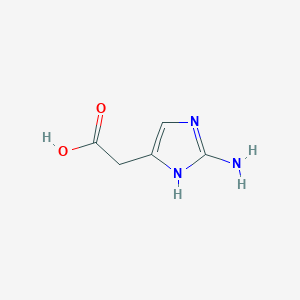
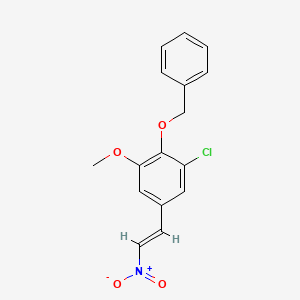

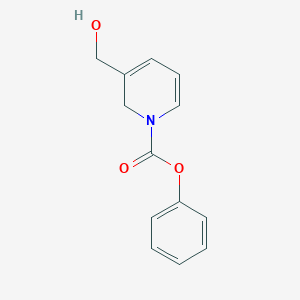


![[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1620896.png)
